![molecular formula C3H10ClNO3 B057225 3-Aminooxypropane-1,2-diol;hydrochloride CAS No. 67435-00-1](/img/structure/B57225.png)
3-Aminooxypropane-1,2-diol;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of diols, compounds with two hydroxy groups, can be achieved from diketones by reducing the two carbonyl groups using a variety of reducing agents . Another common approach for preparing diols is the dihydroxylation of alkenes .Molecular Structure Analysis
The molecular structure of “3-Aminooxypropane-1,2-diol;hydrochloride” consists of 3 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms. The average mass is 143.57 g/mol.Chemical Reactions Analysis
Diols, such as “3-Aminooxypropane-1,2-diol;hydrochloride”, can undergo a variety of reactions. The OH groups can be converted into halides, can react as nucleophiles, and oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .Scientific Research Applications
Catalytic Amination Reactions
O-Amino-glycerol: serves as a key starting material for catalytic amination reactions . These reactions are crucial for producing amines, which are fundamental chemicals used as precursors and intermediates in the synthesis of advanced chemicals, pharmaceuticals, and agrochemicals .
Synthesis of O-Amino Sugars and Nucleosides
The compound is utilized in the synthesis of O-Amino sugars and nucleosides . These are important for creating novel oligonucleotide mimics and glycoconjugates, which have significant biomedical applications .
Valorization of Bio-renewable Glycerol
O-Amino-glycerol: is instrumental in the valorization of bio-renewable glycerol. It’s used to produce value-added chemicals from renewable feedstocks, which helps to reduce CO2 emissions and alleviate the shortage of petroleum resources .
Drug Delivery Systems
The compound has applications in the development of drug delivery systems . It’s used in the synthesis of lipid-like molecules (lipidoids) for RNA interference (RNAi) therapeutics, as well as in the creation of cationic polymers for gene delivery .
Glycopeptide Mimics
Researchers use O-Amino-glycerol to synthesize glycosyl aminooxy acid derivatives. These derivatives serve as novel building blocks for generating glycopeptide mimics, which are analogs of natural glycopeptides with potential therapeutic applications .
Chemical Production from Glycerol
The compound is also a part of the chemical production from glycerol, leading to various value-added derivatives. This includes its role in the synthesis of chemicals that have wide-ranging applications in different industries .
Safety and Hazards
properties
IUPAC Name |
3-aminooxypropane-1,2-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3.ClH/c4-7-2-3(6)1-5;/h3,5-6H,1-2,4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQVDZQYGJFDHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CON)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Amino-glycerol | |
CAS RN |
67435-00-1 |
Source
|
Record name | 3-(aminooxy)propane-1,2-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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